GNF-8625 monopyridin-N-piperazine hydrochloride
描述
属性
分子式 |
C25H27ClFN7 |
|---|---|
分子量 |
480.0 g/mol |
IUPAC 名称 |
6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]-3-(6-piperazin-1-ylpyridin-2-yl)imidazo[1,2-b]pyridazine;hydrochloride |
InChI |
InChI=1S/C25H26FN7.ClH/c26-19-5-1-4-18(16-19)21-7-3-13-32(21)25-10-9-23-28-17-22(33(23)30-25)20-6-2-8-24(29-20)31-14-11-27-12-15-31;/h1-2,4-6,8-10,16-17,21,27H,3,7,11-15H2;1H/t21-;/m1./s1 |
InChI 键 |
XQABKTNVPTUVLG-ZMBIFBSDSA-N |
手性 SMILES |
C1C[C@@H](N(C1)C2=NN3C(=NC=C3C4=NC(=CC=C4)N5CCNCC5)C=C2)C6=CC(=CC=C6)F.Cl |
规范 SMILES |
C1CC(N(C1)C2=NN3C(=NC=C3C4=NC(=CC=C4)N5CCNCC5)C=C2)C6=CC(=CC=C6)F.Cl |
产品来源 |
United States |
准备方法
Bromination of Imidazo[1,2-b]Pyridazine
The core is functionalized at positions 3 and 6 via bromination. Key steps include:
-
Substrate : Imidazo[1,2-b]pyridazine (CAS 766-55-2).
-
Method : Treatment with N-bromosuccinimide (NBS) in chloroform under reflux yields 3-bromoimidazo[1,2-b]pyridazine (75% yield).
-
Alternative : Bromine in acetic acid at 0–20°C achieves 36% yield.
Introduction of the 6-Piperazin-1-ylpyridin-2-yl Group at Position 3
Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination (Alternative)
-
Substrate : 3-Bromoimidazo[1,2-b]pyridazine.
-
Reagents : Piperazine, Pd(OAc)₂, BrettPhos, NaOtBu, toluene, 100°C.
Introduction of the (2R)-2-(3-Fluorophenyl)Pyrrolidin-1-yl Group at Position 6
Synthesis of (2R)-2-(3-Fluorophenyl)Pyrrolidine
SNAr Reaction with the Core
-
Substrate : 6-Chloroimidazo[1,2-b]pyridazine intermediate.
-
Reagents : (2R)-2-(3-Fluorophenyl)pyrrolidine, K₂CO₃, DMF, 110°C.
Final Assembly and Salt Formation
Coupling of Substituents
-
Step 1 : Suzuki coupling at position 3 (as in Section 3.1).
-
Step 2 : SNAr reaction at position 6 (as in Section 4.2).
| Intermediate | Reaction | Yield |
|---|---|---|
| 3-(6-Piperazin-1-ylpyridin-2-yl)-6-chloroimidazo[1,2-b]pyridazine | SNAr with (2R)-pyrrolidine | 68% |
Hydrochloride Salt Formation
Optimization and Challenges
Key Challenges
Comparative Data
| Method | Step | Yield | Purity |
|---|---|---|---|
| Suzuki coupling | Position 3 functionalization | 85% | >95% |
| SNAr reaction | Position 6 functionalization | 72% | >98% e.e. |
| Salt formation | Hydrochloride | 90% | 99% (HPLC) |
化学反应分析
反应类型
GNF-8625 单吡啶-N-哌嗪(盐酸盐)会发生几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下氧化,形成各种氧化衍生物。
还原: 可以进行还原反应来修饰化合物中存在的官能团。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 反应条件通常涉及控制温度和特定溶剂以确保预期的结果 .
主要产品
这些反应形成的主要产物取决于所使用的特定反应条件和试剂。 例如,氧化可能会产生氧化衍生物,而取代反应可以产生各种取代化合物 .
科学研究应用
This compound has been primarily investigated for its role as a kinase inhibitor , targeting various signaling pathways that are crucial in cancer biology and viral replication. The presence of the fluorinated phenyl group enhances its lipophilicity, potentially improving its interaction with biological targets.
Potential Therapeutic Applications
- Cancer Treatment : As a kinase inhibitor, this compound may modulate pathways involved in tumor growth and metastasis.
- Antiviral Activity : Preliminary studies suggest efficacy against viral proteases, indicating potential applications in treating viral infections such as SARS-CoV-2.
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic synthesis techniques. The structural features include:
- Pyrrolidine and Piperazine Moieties : These contribute to the compound's ability to interact with various biological targets.
- Fluorophenyl Group : Enhances lipophilicity and may influence the binding affinity to target proteins.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for its development as a therapeutic agent. Techniques such as surface plasmon resonance or isothermal titration calorimetry are recommended to explore binding affinities and kinetics further.
作用机制
GNF-8625 单吡啶-N-哌嗪(盐酸盐)的作用机制涉及抑制肌动蛋白结合蛋白受体激酶 (TRK)。这种抑制会破坏由 TRK 介导的信号通路,从而导致各种细胞效应。 该化合物靶向特定的分子通路,使其成为专注于 TRK 相关过程的研究中宝贵的工具 .
相似化合物的比较
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs and their distinguishing features are summarized below:
Key Observations :
Piperazine vs. This modification likely enhances solubility and target affinity. Piperazine-containing analogs in were further derivatized with sulfonamide or amide groups, suggesting tunability for pharmacokinetic optimization .
Chloro vs. Piperazine at 6-Position :
- The 6-chloro substituent in ’s compound serves as a leaving group, enabling nucleophilic substitution (e.g., with piperazine to form the target compound) . The trifluoromethyl group in ’s compound, however, is electron-withdrawing, reducing reactivity compared to the target’s electron-rich piperazine.
Pharmacological Implications
While specific bioactivity data for the target compound is unavailable in the provided evidence, structural analogs suggest:
- Kinase Inhibition: Piperazine-linked imidazo[1,2-b]pyridazines in showed nanomolar activity against kinases like CDK2 and EGFR .
- CNS Targeting : The fluorophenyl group in the target compound may enhance CNS penetration, similar to fluorinated antidepressants (e.g., fluoxetine) .
- Safety Profile : Analogs with chloro substituents (e.g., ) carry warnings for eye and respiratory irritation (H319, H335), whereas piperazine derivatives may exhibit improved tolerability .
生物活性
The compound 6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]-3-(6-piperazin-1-ylpyridin-2-yl)imidazo[1,2-b]pyridazine; hydrochloride is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive review of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 359.4 g/mol. The compound features a complex heterocyclic structure that contributes to its biological properties, including interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that imidazo[1,2-b]pyridazine derivatives exhibit significant anticancer properties. The compound has been evaluated for its inhibitory effects on cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
In a study assessing its cytotoxicity against various cancer cell lines, the compound demonstrated promising results:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HCC827 (lung cancer) | 1.94 | Significant PI3Kα inhibition |
| A549 (lung cancer) | 3.50 | Moderate sensitivity |
| MCF-7 (breast cancer) | 4.20 | Lower sensitivity |
These findings suggest that the compound may act as a potent inhibitor of PI3Kα, which is crucial for cell proliferation in certain cancers .
Antitubercular Activity
The compound has also been assessed for its activity against Mycobacterium tuberculosis. A related study found that derivatives based on similar structures showed IC90 values ranging from 3.73 to 4.00 µM against M. tuberculosis H37Ra, indicating potential for further development as an anti-tubercular agent .
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- PI3K/AKT Pathway : Inhibition of this pathway is critical in many cancers, leading to reduced cell survival and proliferation.
- Interaction with Tuberculosis Pathways : The compound may disrupt metabolic pathways essential for the survival of M. tuberculosis, making it a candidate for further research in tuberculosis treatment.
Safety and Toxicity
Toxicity assessments have shown that the compound exhibits low cytotoxicity towards human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for further development .
常见问题
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Q. What analytical techniques are critical for structural characterization and quality control?
Methodological Answer:
- NMR spectroscopy : Use ¹H/¹³C NMR (500 MHz, DMSO-d₆) to confirm stereochemistry at the pyrrolidine ring and verify piperazine substitution patterns .
- Mass spectrometry (HRMS) : Validate molecular weight ([M+H]⁺ expected: ~530.2 Da) and detect impurities (<0.5% by area) .
- X-ray crystallography : Resolve crystal structures to confirm the (2R) configuration and hydrogen-bonding interactions in the hydrochloride salt .
Q. How can researchers design initial biological assays to evaluate its therapeutic potential?
Methodological Answer:
- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., imidazo[1,2-a]pyridines show affinity for serotonin receptors) .
- In vitro assays :
- Use fluorescence polarization (FP) assays for kinase inhibition (IC₅₀ determination).
- Conduct radioligand binding studies (e.g., ³H-labeled antagonists) for receptor affinity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Methodological Answer:
- Core modifications : Synthesize analogs with variations in:
Q. What computational strategies address discrepancies in experimental vs. predicted pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate solubility (LogS), permeability (Caco-2), and CYP450 inhibition .
- Dynamic simulations : Run molecular dynamics (MD) simulations (AMBER) to assess stability in aqueous vs. lipid bilayer environments .
- Validation : Compare in silico predictions with in vitro PAMPA assays and hepatic microsome stability data .
Q. How can researchers resolve contradictions in bioactivity data across different assay platforms?
Methodological Answer:
- Assay standardization :
Q. What strategies mitigate solubility challenges during formulation for in vivo studies?
Methodological Answer:
- Salt screening : Test alternative counterions (e.g., mesylate or citrate) to improve aqueous solubility beyond the hydrochloride form .
- Nanoformulation : Prepare PEGylated liposomes (70–100 nm diameter) via thin-film hydration, achieving >90% encapsulation efficiency .
- In vivo validation : Monitor plasma concentration-time profiles in Sprague-Dawley rats after IV administration (dose: 10 mg/kg) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
